![molecular formula C7H5BrFNO2 B1381710 2-Bromo-3-fluoro-6-nitrotoluene CAS No. 1427502-92-8](/img/structure/B1381710.png)
2-Bromo-3-fluoro-6-nitrotoluene
Overview
Description
“2-Bromo-3-fluoro-6-nitrotoluene” is a chemical compound with the molecular formula C7H5BrFNO2 . It is also known by the IUPAC name "1-bromo-2-fluoro-3-methyl-4-nitrobenzene" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-3-fluoro-6-nitrotoluene” are not fully detailed in the retrieved sources. The molecular weight is reported to be 234.02 .
Scientific Research Applications
Synthesis and Intermediates
2-Bromo-3-fluoro-6-nitrotoluene is a significant chemical intermediate in medical research. Its synthesis involves various chemical reactions such as Gattermann diazonium salt substitution, reduction, and Schiemann reaction, leading to a yield of 51.8%. The intermediates and final product structure are confirmed through IR, MS, and 1H NMR techniques (Li Jiang-he, 2010).
Vibrational Spectroscopy Studies
Vibrational spectroscopy of compounds similar to 2-Bromo-3-fluoro-6-nitrotoluene, such as 2-fluoro 5-nitrotoluene and 2-bromo 5-nitrotoluene, has been investigated using density functional theory (DFT). These studies involve comparing theoretical and experimental FTIR and FT-Raman spectra, aiding in understanding the molecular structure and characteristics of these compounds (V. Krishnakumar et al., 2013).
Radical Nitration-Debromination for Synthesis
A novel synthesis method for similar compounds involves the radical nitration of 2-bromo-2-fluorostyrenes, yielding α-fluoro-nitroalkenes with high stereoselectivity and efficiency. This method is significant for producing fluorinated building blocks in organic synthesis (Vladimir A. Motornov et al., 2017).
Electrophilic Bromination Techniques
Research demonstrates that barium fluorobromate acts as an effective brominating agent for p-nitrotoluene, leading to the formation of 3-bromo-nitrotoluene. This process occurs without catalysts or harsh conditions, indicating a potential method for electrophilic bromination in similar compounds (V. Sobolev et al., 2014).
Solid Acid Catalysts in Nitration
Solid acid catalysts have been used for regioselective nitration of fluorotoluenes, including compounds akin to 2-Bromo-3-fluoro-6-nitrotoluene. This method offers a clean, environmentally friendly process with high selectivity and yields, using nitric acid as the nitrating agent (S. Maurya et al., 2003).
Mechanism of Action
Target of Action
It’s known that such compounds are often used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions . In these reactions, the compound can act as a reagent, interacting with a metal catalyst like palladium .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 2-Bromo-3-fluoro-6-nitrotoluene would undergo two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst becoming oxidized as it forms a new bond with the compound. Transmetalation then occurs, with the compound being transferred from boron to palladium .
Biochemical Pathways
In the context of organic synthesis, the compound can contribute to the formation of carbon-carbon bonds via suzuki–miyaura cross-coupling . This process can lead to the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the final product.
Result of Action
The result of the action of 2-Bromo-3-fluoro-6-nitrotoluene largely depends on its use in specific chemical reactions. For instance, in Suzuki–Miyaura cross-coupling, it can contribute to the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of 2-Bromo-3-fluoro-6-nitrotoluene can be influenced by various environmental factors. These include the presence of a suitable catalyst (like palladium), the reaction conditions (such as temperature and pressure), and the presence of other reagents . The compound’s reactivity may also be affected by storage conditions, such as temperature and exposure to light or moisture.
properties
IUPAC Name |
2-bromo-1-fluoro-3-methyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-6(10(11)12)3-2-5(9)7(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDOPLZZGRUWHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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